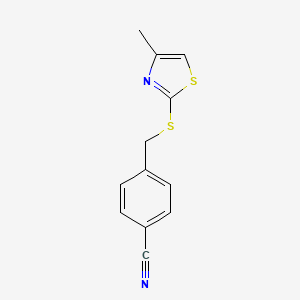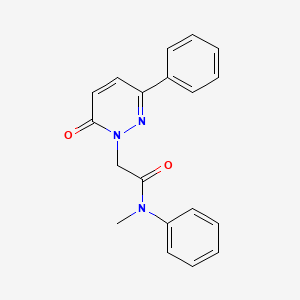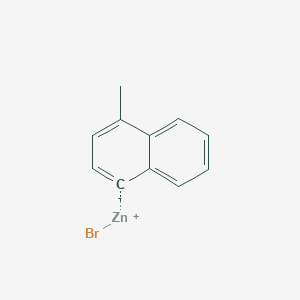
4-Methyl-1-naphthylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-naphthylZinc bromide is an organozinc compound that features a zinc atom bonded to a bromine atom and a 4-methyl-1-naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-naphthylZinc bromide can be synthesized through the reaction of 4-methyl-1-naphthyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc metal in THF.
- Addition of 4-methyl-1-naphthyl bromide to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- The reaction proceeds at room temperature or slightly elevated temperatures until the formation of this compound is complete .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of larger reaction vessels, automated stirring, and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Transmetalation: Transfers the 4-methyl-1-naphthyl group to other metals such as palladium or copper.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves the use of carbonyl compounds and acidic workup to yield alcohols.
Transmetalation: Requires the presence of a suitable metal catalyst (e.g., palladium or copper) and a base.
Coupling Reactions: Often performed in the presence of a palladium catalyst and a base such as triethylamine.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Result from coupling reactions with aryl halides or vinyl halides.
Scientific Research Applications
4-Methyl-1-naphthylZinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Catalysis: Acts as a precursor for catalysts used in various chemical transformations.
Mechanism of Action
The mechanism of action of 4-Methyl-1-naphthylZinc bromide involves the transfer of the 4-methyl-1-naphthyl group to an electrophilic center. The zinc atom facilitates this transfer by stabilizing the negative charge on the carbon atom, making it a strong nucleophile. This allows the compound to participate in various nucleophilic addition and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
PhenylZinc bromide: Similar structure but with a phenyl group instead of a 4-methyl-1-naphthyl group.
4-MethylphenylZinc bromide: Contains a 4-methylphenyl group instead of a 4-methyl-1-naphthyl group.
1-NaphthylZinc bromide: Features a 1-naphthyl group without the methyl substitution.
Uniqueness
4-Methyl-1-naphthylZinc bromide is unique due to the presence of both the naphthyl ring and the methyl group, which can influence its reactivity and selectivity in chemical reactions. The combination of these structural features makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C11H9BrZn |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
bromozinc(1+);4-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9.BrH.Zn/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-6,8H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RWOOMKXAODVYSC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[C-]C2=CC=CC=C12.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



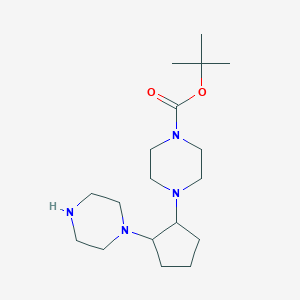
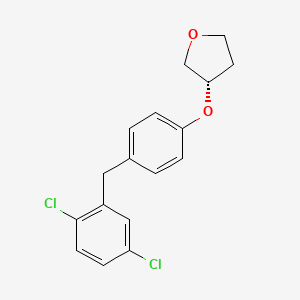
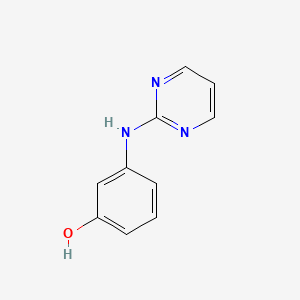
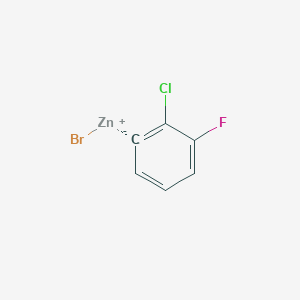
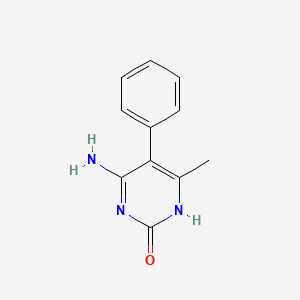

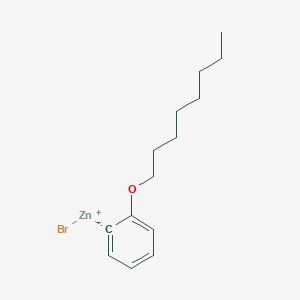
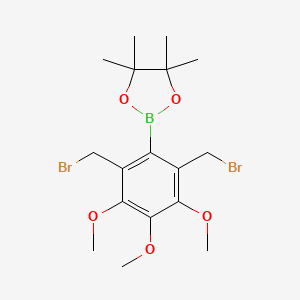
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)

![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
